molecular formula C7H14N2O B1642537 Octahydro-pyrrolo[1,2-a]pyrazin-7-ol CAS No. 96563-78-9

Octahydro-pyrrolo[1,2-a]pyrazin-7-ol

Cat. No.: B1642537
CAS No.: 96563-78-9
M. Wt: 142.2 g/mol
InChI Key: VLVMRQREBYGIBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octahydro-pyrrolo[1,2-a]pyrazin-7-ol is a research chemical . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including this compound, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . Another synthetic sequence starts with the construction of the piperazine ring through intramolecular 1,4-addition of the unsaturated amino ester or reductive cyclization of the amino keto ester .


Molecular Structure Analysis

This compound contains a total of 25 bonds; 11 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Pyrrolidine . It has a molecular weight of 142.2 .


Chemical Reactions Analysis

Pyrrolopyrazine derivatives, including this compound, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 142.2 . It is a solid substance .

Scientific Research Applications

Stereoselective Synthesis

A study by Xiaofeng Ma et al. (2013) introduces a highly stereoselective method for synthesizing octahydropyrano[3,2-b]pyrrole derivatives. This synthesis process involves a double reductive amination of pyranose derivatives, leading to the creation of novel fused N-heterobicyclic compounds with high stereoselectivity. Such compounds are crucial for developing pharmaceuticals and complex organic molecules (Ma et al., 2013).

Inhibitors of Apoptosis Proteins (IAP) Antagonists

Research conducted by Zenyu Shiokawa et al. (2013) on octahydropyrrolo[1,2-a]pyrazine derivatives, specifically T-3256336, has shown potent antagonistic activity against IAP proteins. These findings are instrumental in the development of new cancer therapies targeting apoptosis pathways. The study also addresses overcoming multidrug resistance by modifying the scaffold to improve membrane permeability across MDR1-expressing cells (Shiokawa et al., 2013).

Catalysis and Green Chemistry

A novel acidic ionic liquid based on 1,4-diazabicyclo[2.2.2]octane-1,4-diium dihydrogen phosphate has been developed for the synthesis of biologically active compounds, demonstrating the utility of octahydro-pyrrolo[1,2-a]pyrazin-7-ol derivatives in catalysis and green chemistry. This approach offers advantages like high yields, short reaction times, and the use of inexpensive and easily preparable catalysts, which are significant for sustainable chemical processes (Shirini et al., 2017).

Optoelectronic Materials

A study by Weijiang Ying et al. (2014) on pyrido[3,4-b]pyrazine-based organic sensitizers for dye-sensitized solar cells (DSSCs) underscores the application of this compound derivatives in the development of efficient and stable optoelectronic materials. The research highlights how modifications to the molecular structure can significantly enhance the performance of DSSCs, offering insights into the design of new materials for solar energy conversion (Ying et al., 2014).

Antibacterial Agents

Pyrrolamides, a novel class of antibacterial agents targeting DNA gyrase, have been identified through fragment-based lead generation. These compounds, derived from this compound derivatives, demonstrate potent in vitro activity against various pathogens, including meticillin-resistant Staphylococcus aureus. This discovery opens up new avenues for the development of antibiotics targeting DNA gyrase, an essential enzyme in bacteria (Eakin et al., 2011).

Safety and Hazards

Octahydro-pyrrolo[1,2-a]pyrazin-7-ol is a research chemical and is not intended for medicinal, household, or other uses .

Future Directions

Pyrrolopyrazine derivatives, including Octahydro-pyrrolo[1,2-a]pyrazin-7-ol, are an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Biochemical Analysis

Biochemical Properties

Octahydro-pyrrolo[1,2-a]pyrazin-7-ol plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions can modulate the enzyme’s activity, leading to changes in the biochemical pathways they regulate .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit certain kinases, which are enzymes that play a critical role in signal transduction and cellular communication. This inhibition can result in altered cellular responses and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can influence the activity of dehydrogenases, which are enzymes that play a key role in energy production and metabolic regulation. These interactions can lead to changes in the levels of metabolites and overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization. These interactions can affect the compound’s accumulation in certain cellular compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. These localization patterns are essential for understanding the compound’s role in cellular processes .

Properties

IUPAC Name

1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c10-7-3-6-4-8-1-2-9(6)5-7/h6-8,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVMRQREBYGIBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC(CC2CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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